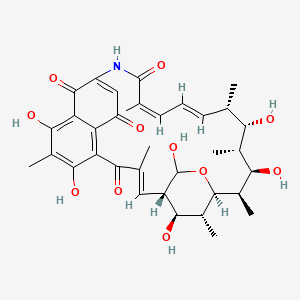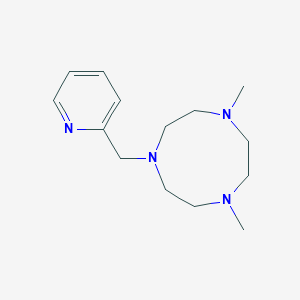![molecular formula C48H92NO8P B1264426 1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264426.png)
1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:2 in which the acyl group specified at positions 1 and 2 is (11Z)-eicosenoyl respectively. It derives from an (11Z)-icos-11-enoic acid.
Applications De Recherche Scientifique
Enzymatic Functions and Biomedical Applications
Enzymatic Reactions in Lipid Vesicles 1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine, as a phosphatidylcholine derivative, is often involved in the formation of lipid vesicles or liposomes, which are crucial in biomedical applications. Studies highlight that enzyme-containing lipid vesicles have substantial implications in various fields, including cheese production, medical and biomedical applications such as enzyme-replacement therapy, and as carriers in drug delivery systems. These vesicles serve as nanoreactors where enzymes encapsulated inside the vesicles catalyze reactions, indicating their significance in bioengineering and pharmaceuticals (Walde & Ichikawa, 2001).
Influence on Membrane Functions and Disease Treatment
Essential Phospholipids in Fatty Liver Disease Phospholipids like 1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine are critical in treating membrane-associated disorders. Their role in treating fatty liver diseases (FLDs) is particularly noteworthy. Essential phospholipids (EPLs) from sources such as soybean, which contain components like 1,2-dilinoleoylphosphatidylcholine, demonstrate anti-inflammatory, antioxidant, antifibrogenic, antiapoptotic, membrane-protective, and lipid-regulating effects. They are instrumental in improving or normalizing symptoms, clinical findings, and liver histology in FLDs, highlighting their therapeutic potential in liver health (Gundermann et al., 2016).
Role in Atherosclerosis and Vascular Function
Oxidized Phospholipids and Atherosclerosis Oxidized forms of phospholipids, possibly including oxidized derivatives of 1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine, play a significant role in the progression of atherosclerosis. These oxidized phospholipids are major regulators in vascular cells and are implicated in modulating over a thousand genes in endothelial cells, some promoting and others inhibiting atherogenesis. They are involved in various cell signaling pathways and serve as ligands for receptors like CD36, influencing vascular cell functions and potentially contributing to coronary events (Berliner & Watson, 2005).
Propriétés
Nom du produit |
1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C48H92NO8P |
Poids moléculaire |
842.2 g/mol |
Nom IUPAC |
[(2R)-2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,46H,6-19,24-45H2,1-5H3/b22-20-,23-21-/t46-/m1/s1 |
Clé InChI |
AEUCYCQYAUFAKH-DITNKEBASA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



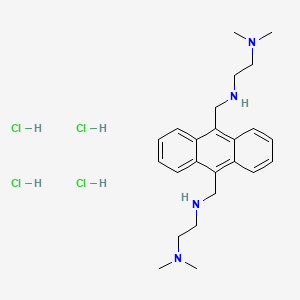
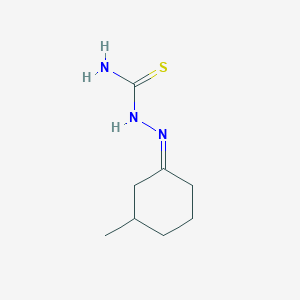
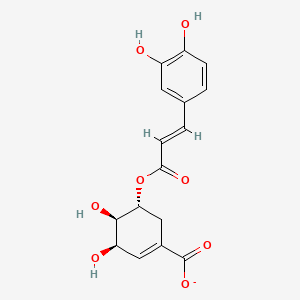
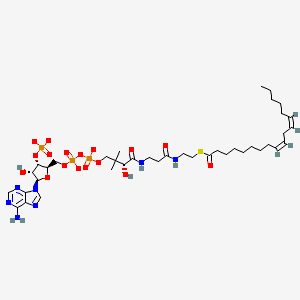
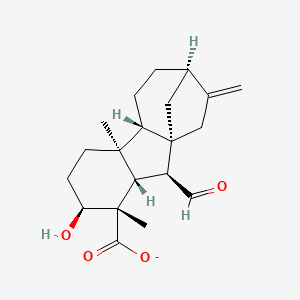
![2-[[2-amino-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxopentyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxo-1-pyridinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1264349.png)
![5-[(3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B1264351.png)
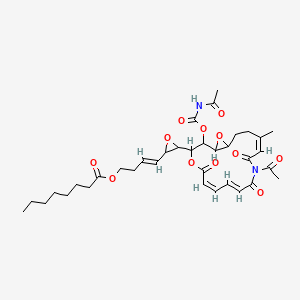
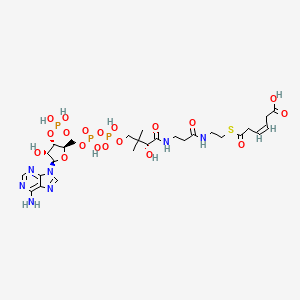
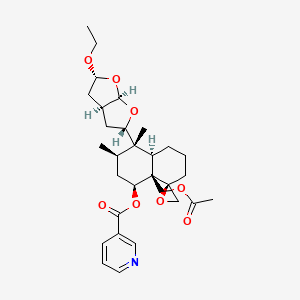
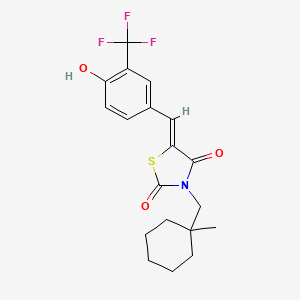
![(4R)-4-[(1R,3S,5S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B1264362.png)
